2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole
Description
This compound (CAS 2548997-04-0) is a benzothiazole derivative with a molecular formula of C₁₆H₁₈N₄OS and a molecular weight of 314.4 g/mol . Its structure features a 1,3-benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5. Additionally, the azetidine ring (a four-membered nitrogen heterocycle) at position 2 is further functionalized with a (1H-imidazol-1-yl)methyl group.
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-3-4-13(21-2)14-15(11)22-16(18-14)20-8-12(9-20)7-19-6-5-17-10-19/h3-6,10,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFHITYQMXETLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic molecule notable for its unique structural features, which include an imidazole ring, an azetidine ring, and a benzothiazole moiety. This structural complexity contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 316.4 g/mol. The presence of multiple heterocyclic rings enhances its chemical reactivity and biological activity, which are critical for its potential applications in treating various diseases.
Pharmacological Properties
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
- In vitro tests have demonstrated that derivatives of benzothiazole compounds often possess enhanced antimicrobial activity, suggesting that modifications to the structure can optimize efficacy .
- Antifungal Activity :
-
Anticancer Activity :
- Research indicates that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values have been reported in the low micromolar range, suggesting potent activity .
- A study highlighted that compounds similar in structure to this one have been developed as potential treatments for various cancers due to their ability to interfere with critical cellular pathways .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole moiety can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The azetidine ring enhances binding affinity to various receptors, which may lead to altered physiological responses.
- Stability and Bioavailability : The benzothiazole component contributes to the overall stability of the compound, improving its bioavailability and therapeutic potential .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
Scientific Research Applications
Structural Characteristics
The compound features a complex molecular structure comprising:
- Azetidine ring : Contributes to the compound's overall stability and biological activity.
- Imidazole moiety : Known for its ability to interact with various biological targets.
- Benzothiazole core : Imparts unique chemical properties that enhance the compound's efficacy.
The molecular formula is with a molecular weight of approximately 298.4 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole exhibit significant antimicrobial activity. Key findings include:
- Mechanism of Action : The benzothiazole component may disrupt microbial cell wall synthesis or interfere with metabolic pathways, leading to cell death.
- Efficacy : Studies have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- In Vitro Studies : Research has demonstrated that derivatives can inhibit the proliferation of cancer cell lines effectively. For instance, compounds with similar structures have shown significant cytotoxicity against breast and lung cancer cells while exhibiting low toxicity towards normal cells.
- Mechanisms : The imidazole ring is believed to interact with critical enzymes and receptors involved in cancer cell signaling, potentially inducing apoptosis or inhibiting cell cycle progression.
Enzyme Inhibition
The compound's structure allows it to function as an enzyme inhibitor:
- Targeting Specific Enzymes : The imidazole group can bind to metal ions or active sites of enzymes, modulating their activity. This property is particularly relevant in drug design for conditions such as cancer and infectious diseases.
Data Table of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antibacterial properties of benzothiazole derivatives found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the benzothiazole core in enhancing antimicrobial efficacy.
- Anticancer Research : In a comparative analysis of imidazole-containing compounds, derivatives were tested against various cancer cell lines. Results indicated that specific modifications to the azetidine ring improved cytotoxic effects while maintaining selectivity for cancerous cells over normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Benzimidazole Derivatives
- 4-Hydroxy-1-methylbenzimidazole () and 2-(((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) methyl)-1H-benzo[d]imidazole () share the imidazole moiety but differ in core structure.
- 3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one () incorporates a chromenone scaffold, which introduces additional hydrogen-bonding sites via the hydroxyl and ketone groups. In contrast, the methoxy and methyl groups on the target compound’s benzothiazole may enhance lipophilicity, favoring membrane permeability .
2.1.2. Azetidine-Containing Compounds
- 2-(3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}azetidin-1-yl)pyrazine (CAS 2770608-64-3, ) shares the azetidine-imidazole motif but replaces benzothiazole with a pyrazine ring. Pyrazine’s electron-deficient nature could alter reactivity compared to benzothiazole’s aromatic system, impacting interactions with biological targets .
2.1.3. Benzothiazole-Triazole Hybrids
- Compounds like 9a–9e () feature benzothiazole linked to triazole via phenoxymethyl bridges. These hybrids exhibit structural complexity similar to the target compound but lack the azetidine ring. The triazole moiety in these derivatives may enhance water solubility, whereas the target compound’s azetidine-imidazole group introduces conformational rigidity .
Physicochemical Properties
- Lipophilicity : The methoxy and methyl groups on the benzothiazole core (target compound) likely increase logP compared to hydroxylated analogues like 4-hydroxybenzoic acid–1H-imidazole (), which has polar hydroxyl groups .
- Thermal Stability : While melting points for the target compound are unreported, related benzothiazoles (e.g., compound 6 in ) show melting points >200°C, suggesting high thermal stability due to aromatic stacking .
Preparation Methods
Hinsberg Thiophene Synthesis
A common method involves the reaction of 4-methoxy-7-methylaniline (1 ) with carbon disulfide (CS₂) in the presence of sulfur and a base such as pyridine. This forms 2-mercapto-4-methoxy-7-methylbenzothiazole (2 ), which is subsequently oxidized using hydrogen peroxide (H₂O₂) or potassium ferricyanide (K₃[Fe(CN)₆]) to yield the benzothiazole-2-thione intermediate (3 ).
Reaction Conditions :
Halogenation and Functionalization
The thione group in 3 is replaced with a halogen (e.g., chlorine) using phosphorus oxychloride (POCl₃) to produce 2-chloro-4-methoxy-7-methyl-1,3-benzothiazole (4 ). This intermediate is critical for subsequent nucleophilic substitution reactions.
Key Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Thione → Chloride | POCl₃ | Reflux, 4–6 h | 85–90% |
Synthesis of the Azetidine-Imidazole Substituent
The azetidine ring bearing the imidazole moiety is synthesized separately and later conjugated to the benzothiazole core.
Azetidine Ring Formation
Azetidine derivatives are typically prepared via cyclization of 1,3-diaminopropane precursors. For example, 3-[(1H-imidazol-1-yl)methyl]azetidine (5 ) is synthesized through the following steps:
-
Mannich Reaction : Imidazole reacts with formaldehyde and ammonia to form 1-(aminomethyl)imidazole (6 ).
-
Cyclization : 6 undergoes cyclization with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) to yield 5 .
Reaction Optimization :
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: Triethylamine (Et₃N)
-
Yield: 50–65%.
Functionalization of Azetidine
The nitrogen atom in 5 is alkylated using methyl iodide (CH₃I) or benzyl bromide (C₆H₅CH₂Br) to introduce the necessary substituents for coupling.
Coupling of Benzothiazole and Azetidine-Imidazole Moieties
The final step involves conjugating the azetidine-imidazole substituent to the benzothiazole core via nucleophilic aromatic substitution (NAS).
Nucleophilic Substitution
2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole (4 ) reacts with 3-[(1H-imidazol-1-yl)methyl]azetidine (5 ) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Reaction Parameters :
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized using:
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their efficiencies:
| Step | Method | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Benzothiazole core | Hinsberg synthesis | CS₂, S, pyridine | 60–75 |
| Azetidine formation | Mannich cyclization | Formaldehyde, NH₃, 1,3-dibromopropane | 50–65 |
| Coupling reaction | NAS | NaH, DMF, 90°C | 40–55 |
Challenges and Optimization Strategies
Steric Hindrance
The bulky azetidine-imidazole group impedes substitution at the 2-position of the benzothiazole. Using polar aprotic solvents (e.g., DMSO) and elevated temperatures improves reaction kinetics.
Side Reactions
Competing hydrolysis of the chloro intermediate (4 ) can occur. Anhydrous conditions and inert atmospheres (N₂ or Ar) mitigate this issue.
Industrial-Scale Considerations
While laboratory-scale synthesis yields ~50%, industrial production requires optimizing:
-
Catalysts : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.
-
Continuous Flow Systems : To enhance reproducibility and reduce reaction times.
Q & A
Q. What are effective synthetic pathways for synthesizing 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole?
- Methodological Answer : Synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions and cyclization. For example:
- Step 1 : Prepare the benzothiazole core via condensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Introduce the azetidine moiety via alkylation or Mitsunobu reactions. For imidazole substitution, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used, as demonstrated in related benzothiazole-triazole hybrids (t-BuOH/H₂O solvent, 60–80°C, 12–18 hours, yields 64–92%) .
- Optimization : Reaction conditions (temperature, solvent, catalyst loading) significantly impact yield. For example, CuSO₄·5H₂O (5 mol%) in t-BuOH/H₂O improves regioselectivity and reduces side products .
Q. How can researchers optimize the purity and yield of this compound during synthesis?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using -/-NMR and HRMS .
- Yield Improvement : Pre-activate imidazole intermediates with K₂CO₃ in DMF to enhance nucleophilicity during substitution reactions .
Q. What preliminary biological screening models are suitable for this compound?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and refine structures using SHELX. Compare bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 09, B3LYP/6-31G*) .
- Troubleshooting : If polymorphism is suspected, conduct differential scanning calorimetry (DSC) to identify phase transitions. For disordered regions, apply restraints during refinement .
Q. What strategies can reconcile discrepancies in reported biological activity data?
- Methodological Answer :
- Standardize assays : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times. For example, antidiabetic activity in alloxan-induced diabetic rats requires controlled fasting glucose levels (120–150 mg/dL) .
- SAR analysis : Compare substituent effects. For instance, methoxy groups at position 4 enhance metabolic stability but may reduce solubility—balance via logP calculations (e.g., SwissADME) .
- Dose-response validation : Repeat experiments with triplicate samples and include positive controls (e.g., metformin for antidiabetic studies) .
Q. How can molecular docking elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target selection : Prioritize receptors with structural homology to benzothiazole-binding proteins (e.g., EGFR, PARP-1) using PDB (e.g., 7GZ for imidazole interactions) .
- Docking workflow : Use AutoDock Vina for rigid/flexible docking. Set grid boxes to encompass active sites (e.g., ATP-binding pocket of kinases). Validate poses with MD simulations (NAMD, 100 ns) to assess stability .
- Free energy calculations : Compute binding affinities via MM-PBSA to rank putative targets .
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24 hours. Monitor degradation via LC-MS (Q-TOF) to identify hydrolytic/byproducts .
- Plasma stability : Incubate with rat plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound using a validated UPLC method .
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
